molecular formula C8H15F3N2 B13129568 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B13129568
M. Wt: 196.21 g/mol
InChI Key: ISBKDZCZUYGLRT-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine is a chemical compound with the molecular formula C8H15F3N2 It is a piperazine derivative characterized by the presence of two methyl groups and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The trifluoroethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, making it suitable for various applications that require these characteristics .

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

3,5-dimethyl-1-(2,2,2-trifluoroethyl)piperazine

InChI

InChI=1S/C8H15F3N2/c1-6-3-13(4-7(2)12-6)5-8(9,10)11/h6-7,12H,3-5H2,1-2H3

InChI Key

ISBKDZCZUYGLRT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)CC(F)(F)F

Origin of Product

United States

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